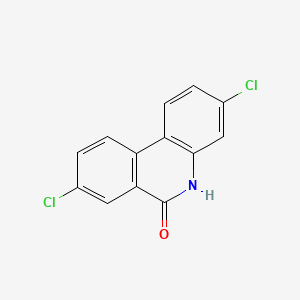
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol . It is also known by other names such as (S)-N-Acetyl-α-(1-naphthyl)ethylamine and this compound . This compound is characterized by the presence of a naphthalene ring attached to an acetamide group, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of (S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide typically involves the reaction of 1-naphthylamine with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amine group, resulting in the formation of the desired acetamide derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group, using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acetic anhydride for acetylation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its structural properties.
Medicine: Research into its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The naphthalene ring structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide can be compared with similar compounds such as:
Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-: This is the enantiomer of the compound , differing in the spatial arrangement of atoms around the chiral center.
N-Acetyl-1-naphthylamine: Similar in structure but lacks the chiral center, leading to different biological and chemical properties.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions in various applications.
Eigenschaften
CAS-Nummer |
82796-68-7 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
N-[(1S)-1-naphthalen-1-ylethyl]acetamide |
InChI |
InChI=1S/C14H15NO/c1-10(15-11(2)16)13-9-5-7-12-6-3-4-8-14(12)13/h3-10H,1-2H3,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
RFWQKLFRYNTMOB-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-(1,2-dithiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B8753320.png)

![7-Chloro-benzo[1,4]dioxin-2-one](/img/structure/B8753328.png)

